molecular formula C14H17N5O2 B3718394 N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide

N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide

Cat. No. B3718394
M. Wt: 287.32 g/mol
InChI Key: VMAZOTUYNFETOL-UHFFFAOYSA-N
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Description

N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide, also known as EMA401, is a small molecule drug that has been studied for its potential use in treating chronic pain.

Mechanism of Action

N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide works by blocking the ATP-gated ion channel P2X3, which is found on sensory neurons involved in pain signaling. By blocking this channel, N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide reduces the transmission of pain signals and can provide relief from chronic pain.
Biochemical and Physiological Effects:
N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide has been shown to reduce pain behavior in animal models of chronic pain. It has also been shown to reduce the firing of sensory neurons in response to painful stimuli. N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide does not appear to have any significant effects on other physiological processes.

Advantages and Limitations for Lab Experiments

N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide is a small molecule drug that can be easily synthesized and purified. It has been shown to be effective in animal models of chronic pain, making it a promising candidate for further study. However, the effects of N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide on humans are not yet fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide. One area of interest is in developing new drugs that target the ATP-gated ion channel P2X3, which could provide more effective treatment options for chronic pain. Another area of interest is in studying the effects of N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide on other types of pain, such as inflammatory pain. Additionally, more research is needed to determine the safety and efficacy of N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide in humans, which could lead to the development of new treatments for chronic pain.

Scientific Research Applications

N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide has been studied for its potential use in treating chronic pain, specifically neuropathic pain. It has been shown to block a specific type of ion channel, called the ATP-gated ion channel P2X3, which is involved in pain signaling. N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide has also been studied in animal models of chronic pain and has shown promising results.

properties

IUPAC Name

N-[(Z)-N'-(7-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-4-21-10-5-6-11-8(2)16-14(18-12(11)7-10)19-13(15)17-9(3)20/h5-7H,4H2,1-3H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAZOTUYNFETOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=NC(=NC(=C2C=C1)C)/N=C(/N)\NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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